
Desglymidodrine
Overview
Description
Desglymidodrine (CAS No. 3600-87-1) is the active metabolite of midodrine hydrochloride, a prodrug used to treat orthostatic hypotension and dialysis-induced hypotension . Chemically, it is α-(aminomethyl)-2,5-dimethoxybenzyl alcohol (C10H15NO3) and acts as a selective α1-adrenergic receptor agonist . Unlike midodrine, this compound directly activates peripheral α1-adrenergic receptors in arteriolar and venous vasculature, increasing vascular tone and blood pressure without crossing the blood-brain barrier, thus avoiding central nervous system (CNS) effects .
Preparation Methods
Desglymidodrine can be synthesized from midodrine through conventional amide hydrolysis. This method involves the cleavage of the amide bond in midodrine, resulting in the formation of this compound. The reaction conditions typically include the use of a hydroxide anion to attack the carbonyl carbon, leading to the formation of the desired product . Industrial production methods often involve microbial biotransformation, where fungi such as Botrytis cinerea are used to convert midodrine to this compound under specific culture conditions .
Chemical Reactions Analysis
Desglymidodrine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by cytochrome P450 enzymes, leading to the formation of various metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desglymidodrine has several scientific research applications:
Mechanism of Action
Desglymidodrine exerts its effects by acting as an agonist at α1-adrenergic receptors. Upon binding to these receptors, it activates the α-adrenergic signaling pathway, leading to vasoconstriction and an increase in vascular tone. This results in elevated blood pressure, which is beneficial in treating conditions like orthostatic hypotension .
Comparison with Similar Compounds
Pharmacokinetics :
- Formation : Rapidly generated via enzymatic deglycination of midodrine in the gastrointestinal tract and systemic circulation, reaching peak plasma concentrations within 1–2 hours .
- Bioavailability : 93% absolute oral bioavailability, unaffected by food .
- Half-life: 3–4 hours in normal renal function, extended to 9–10 hours in end-stage kidney disease (ESKD) .
- Excretion : Primarily renal (80% via active secretion; renal clearance: 385 mL/min) .
Desglymidodrine’s pharmacological profile is distinct from related α1-agonists and prodrugs. Below is a comparative analysis:
Midodrine (Prodrug)
Key Differences :
- This compound provides immediate α1-agonism, whereas midodrine’s efficacy depends on metabolic activation .
- Midodrine’s short half-life necessitates frequent dosing, while this compound’s longer half-life supports sustained effects .
Methoxamine
Methoxamine is a non-prodrug α1-agonist structurally similar to this compound but with a methyl group on the side chain .
Key Differences :
- Methoxamine’s non-selectivity and CNS penetration increase adverse effects, limiting its utility compared to this compound .
Other α1-Agonists (e.g., Phenylephrine)
Parameter | This compound | Phenylephrine |
---|---|---|
Receptor Specificity | α1-selective | α1-selective |
Route | Oral (via midodrine) | IV, topical, or oral |
Duration | 2–4 hours | 30–60 minutes |
CNS Effects | None | Minimal (poor BBB penetration) |
Key Differences :
- This compound’s oral bioavailability and renal clearance profile make it preferable for chronic hypotension management .
Biological Activity
Desglymidodrine (DMAE) is the active metabolite of the prodrug midodrine, primarily utilized in the treatment of orthostatic hypotension and other related conditions. Its biological activity is characterized by its pharmacokinetics, metabolic pathways, therapeutic applications, and clinical efficacy.
1. Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic effects. Studies have shown that after administration of midodrine, it is rapidly metabolized to this compound, which exerts its pharmacological effects as an α-adrenergic agonist.
Table 1: Key Pharmacokinetic Parameters of this compound
2. Metabolism
This compound undergoes metabolism primarily through cytochrome P450 enzymes. A study indicated that CYP2D6 plays a significant role in the O-demethylation of DMAE, with notable inhibition observed when quinidine is administered . This highlights the importance of considering drug-drug interactions when prescribing this compound.
Table 2: Metabolic Pathways of this compound
Enzyme | Activity Level | Inhibitors |
---|---|---|
CYP2D6 | High | Quinidine |
CYP1A2 | Moderate | Furafylline |
CYP2C19 | Low | - |
3. Therapeutic Applications
This compound is indicated for various conditions associated with low blood pressure:
- Orthostatic Hypotension : It effectively increases blood pressure in patients experiencing symptoms related to standing up.
- Urinary Incontinence : Emerging evidence suggests potential efficacy in treating stress urinary incontinence .
- Cirrhotic Patients : Clinical studies indicate that pharmacokinetics differ significantly in cirrhotic patients, necessitating careful dose adjustments .
4. Clinical Efficacy
Clinical trials have demonstrated the effectiveness of this compound in improving blood pressure and alleviating symptoms associated with hypotension. A notable double-blind study found that midodrine (and consequently this compound) significantly increased standing systolic blood pressure in patients with neurogenic orthostatic hypotension .
Case Study Insights
- A prospective study involving cirrhotic patients showed significant variations in pharmacokinetic parameters between healthy volunteers and those with liver dysfunction, underscoring the need for tailored dosing strategies .
- The MIDAS study illustrated that midodrine could reduce the need for intravenous vasopressors in critically ill patients, highlighting its role in managing severe hypotension .
5. Conclusion
This compound exhibits significant biological activity as an active metabolite of midodrine, characterized by its pharmacokinetic properties and therapeutic applications. Ongoing research into its metabolism and clinical efficacy continues to refine its use in various patient populations, particularly those with complex health conditions such as cirrhosis or neurogenic orthostatic hypotension.
Q & A
Basic Research Questions
Q. What is the conventional method for synthesizing Desglymidodrine from Midodrine, and how is purity validated?
this compound is synthesized via conventional amide hydrolysis of Midodrine. The process involves hydrolyzing the parent compound under controlled acidic or basic conditions to remove the glycyl moiety. Purity is validated using Differential Scanning Calorimetry (DSC) to confirm crystallinity and absence of impurities, alongside High-Performance Liquid Chromatography (HPLC) for quantitative analysis .
Q. What are the key pharmacokinetic properties of this compound that influence experimental design?
this compound exhibits renal clearance (385 mL/min) with 80% active secretion, an elimination half-life of 3–4 hours (extending to 10 hours in end-stage renal failure), and dose-dependent toxicity (LD50 ranges: 30–50 mg/kg in rats, 675 mg/kg in mice). These properties necessitate careful dose adjustments in preclinical models and stratification of renal function in clinical cohorts .
Q. Which analytical techniques are recommended for characterizing this compound's stability and purity?
Beyond DSC and HPLC, researchers should employ Nuclear Magnetic Resonance (NMR) for structural confirmation, mass spectrometry for molecular weight validation, and accelerated stability studies under varying pH and temperature conditions to assess degradation profiles .
Q. How should literature reviews identify gaps in this compound research?
Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure searches. Prioritize primary sources indexed in MEDLINE/PubMed, focusing on understudied areas such as long-term metabolic effects or interactions with comorbid conditions .
Q. What are this compound's primary metabolic pathways, and how do they affect clinical dosing?
Renal excretion dominates elimination, necessitating adjusted dosing intervals in renal impairment. Hepatic metabolism is minimal but requires monitoring in hepatic dysfunction. Preclinical studies should incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported elimination half-lives of this compound across studies?
Discrepancies often arise from variations in renal function, assay sensitivity, or population demographics (e.g., age, comorbidities). Control for these by stratifying cohorts, standardizing creatinine clearance measurements, and using population pharmacokinetic models to account for inter-individual variability .
Q. What methodological considerations are critical for in vivo studies evaluating this compound's pharmacodynamics?
- Ethical compliance : Adhere to institutional animal care guidelines and justify sample sizes to minimize harm .
- Dose selection : Use toxicity thresholds (e.g., rat LD50 = 30–50 mg/kg) to establish safe ranges .
- Endpoint validation : Employ blinded outcome assessments and pre-register protocols to reduce bias .
Q. How can the FINER criteria improve research questions on this compound's novel applications?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to renal-impaired cohorts for PK studies.
- Novel : Investigate understudied effects, such as neurovascular interactions.
- Ethical : Justify human trials with robust preclinical safety data .
Q. What strategies optimize this compound synthesis yield while minimizing by-products?
Optimize reaction conditions (pH, temperature) and catalysts (e.g., enzymatic hydrolysis for specificity). Employ purification techniques like recrystallization or column chromatography. Validate each step with real-time monitoring (e.g., TLC) .
Q. Which statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., Emax models) for sigmoidal curves. For small samples, apply Bayesian hierarchical models to estimate uncertainty. Pre-specify primary endpoints and adjust for multiplicity using Holm-Bonferroni correction .
Q. Methodological Guidance for Researchers
- Experimental Replication : Document synthesis protocols and analytical conditions in detail (e.g., DSC heating rates, mobile phase compositions) to enable replication .
- Data Contradiction Analysis : Use sensitivity analyses and subgroup stratification to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., LC-MS vs. ELISA) .
- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for human studies, emphasizing informed consent and data anonymization .
Properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCNXKYZVQYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60407-53-6 (hydrochloride) | |
Record name | Desglymidodrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00957424 | |
Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3600-87-1 | |
Record name | Desglymidodrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3600-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desglymidodrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(2,5-dimethoxyphenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESGLYMIDODRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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